![molecular formula C23H23N3O3 B2446880 2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 899409-59-7](/img/structure/B2446880.png)
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a cyclohexyl group, a furan ring, a pyrimidoquinoline core, and two carbonyl groups at the 4 and 5 positions of the pyrimidoquinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The cyclohexyl group would add steric bulk, the furan ring would introduce aromaticity, and the carbonyl groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. The furan ring could undergo electrophilic aromatic substitution, the carbonyl groups could be involved in nucleophilic addition reactions, and the pyrimidoquinoline core might participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carbonyl groups and the nonpolar cyclohexyl group .Scientific Research Applications
Synthesis Techniques
A noteworthy aspect of research on pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to "2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione," involves innovative synthesis techniques. For instance, Hovsepyan et al. (2018) described a three-component one-pot synthesis method for creating a series of new pyrimido[4,5-b]quinoline derivatives through cyclocondensation. This method is significant for its efficiency and potential for biological screening applications Hovsepyan, T. R., Karakhanyan, G., Israelyan, S. G., & Panosyan, G. (2018). Russian Journal of General Chemistry.
Luminescent Properties
The luminescent properties of related compounds were explored by Tu et al. (2009), who developed a sequential three-component reaction under microwave irradiation. This method synthesizes unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing good luminescent properties that could be potentially used as organic electroluminescent (EL) media Tu, S., et al. (2009). Journal of combinatorial chemistry.
Corrosion Inhibition
Another intriguing application is in corrosion inhibition. Verma et al. (2016) studied 5-arylpyrimido-[4,5-b]quinoline-diones as sustainable corrosion inhibitors for mild steel in acidic conditions. Their research highlights the potential of these compounds to effectively retard corrosion, with one derivative showing a remarkable 98.30% efficiency. This emphasizes the compounds' practicality in industrial applications where corrosion resistance is critical Verma, C., et al. (2016). RSC Advances.
Antibacterial and Anti-inflammatory Activities
Lastly, the compound "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," a structurally related derivative, was synthesized and screened for in vitro antibreast cancer activity and anti-inflammatory activity. This study by Uwabagira and Sarojini (2019) underscores the potential therapeutic applications of these compounds, demonstrating significant cytotoxic effects against human breast adenocarcinoma cell lines and promising anti-inflammatory properties Uwabagira, N., & Sarojini, B. K. (2019). Molbank.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-18-12-6-5-11-17(18)20(27)19-22(25)24-21(15-8-3-2-4-9-15)26(23(19)28)14-16-10-7-13-29-16/h5-7,10-13,15H,2-4,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWLYZYKVTFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.